molecular formula C14H13ClN2O3 B11689170 2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11689170
M. Wt: 292.72 g/mol
InChI Key: BHQDGEAQSCRMNQ-LZYBPNLTSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a furan ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Conversion to hydrazide: The 4-chloro-3-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation with furan-2-carbaldehyde: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A related compound with herbicidal properties.

    2-(4-chloro-3-methylphenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    MCPA (4-chloro-2-methylphenoxyacetic acid): Another herbicide with similar structural features.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of both the furan ring and the hydrazide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13ClN2O3/c1-10-7-11(4-5-13(10)15)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

BHQDGEAQSCRMNQ-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=CO2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=CO2)Cl

Origin of Product

United States

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